molecular formula C9H14N4O3 B12973104 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B12973104
M. Wt: 226.23 g/mol
InChI Key: ZFCKWNAAMQBWJK-SHYZEUOFSA-N
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Description

Structural Elucidation of 4-Amino-1-((2R,4S,5R)-5-(Aminomethyl)-4-Hydroxytetrahydrofuran-2-yl)Pyrimidin-2(1H)-one

Molecular Architecture and Stereochemical Configuration

The compound features a pyrimidin-2(1H)-one base fused to a tetrahydrofuran (THF) ring via an N-glycosidic bond. The THF moiety adopts a β-D-ribofuranose-like configuration, with stereochemical assignments at C2 (R), C4 (S), and C5 (R) (Figure 1). Key substituents include:

  • A 4-amino group on the pyrimidinone ring.
  • A 4-hydroxyl group at the C4 position of the THF ring.
  • A 5-aminomethyl group at the C5 position of the THF ring.

The stereochemistry is critical for molecular recognition, as the (2R,4S,5R) configuration positions the hydroxyl and aminomethyl groups in axial and equatorial orientations, respectively, influencing hydrogen-bonding potential. The SMILES notation C1[C@H]([C@@H](O[C@H]1N2C=CC(=NC2=O)N)CN)O encodes this stereochemistry.

Table 1: Key structural parameters

Feature Description
Molecular formula C9H14N4O3
Molecular weight 238.24 g/mol
Pyrimidinone substitution 4-amino at C4, keto group at C2
THF ring substituents C4-hydroxyl, C5-aminomethyl
Stereochemistry (2R,4S,5R)

Comparative Analysis with Native Nucleoside Structures

The compound diverges from canonical nucleosides like cytidine and deoxycytidine in three key aspects:

Sugar Modifications

Unlike cytidine’s ribose or deoxycytidine’s 2'-deoxyribose, the THF ring lacks a C2' hydroxyl group. The C5-aminomethyl group replaces the native C5'-hydroxymethyl, altering hydrophobicity and hydrogen-bonding capacity.

Table 2: Comparison with native nucleosides

Nucleoside Sugar moiety C2' substituent C5' substituent
Cytidine Ribose -OH -CH2OH
Deoxycytidine 2'-Deoxyribose -H -CH2OH
Target compound Tetrahydrofuran -H -CH2NH2
Base Modifications

The 4-amino-pyrimidin-2-one base differs from cytidine’s cytosine by replacing the N3 nitrogen with a keto group, enabling unique tautomeric equilibria (discussed in Section 1.3).

Functional Implications

The 5-aminomethyl group introduces a positively charged amine at physiological pH, potentially enhancing interactions with anionic phosphate backbones or enzymes.

Tautomeric Forms and Conformational Dynamics

Tautomerism in the Pyrimidinone Ring

The 4-amino-pyrimidin-2-one base exhibits two dominant tautomers (Figure 2):

  • Amino-keto form (major): 4-NH2 and C2=O groups stabilize intramolecular hydrogen bonds.
  • Imino-enol form (minor): Proton transfer from N1 to O2 generates a C2-OH and N1-H group.

The equilibrium favors the amino-keto form (95:5 ratio) due to resonance stabilization of the carbonyl group.

THF Ring Puckering Dynamics

The THF ring adopts two primary conformations:

  • C3'-endo (N-type): Mimics ribose in A-form nucleic acids, favoring interactions with helical structures.
  • C2'-exo (S-type): Resembles B-form DNA sugar puckering, prevalent in aqueous environments.

Molecular dynamics simulations suggest the C5-aminomethyl group stabilizes the C3'-endo conformation via electrostatic interactions with the C4-hydroxyl.

Solvent-Dependent Conformational Shifts

In polar solvents (e.g., water), the compound favors the amino-keto tautomer and C3'-endo puckering. In apolar media, the imino-enol form and C2'-exo conformation become more populated, highlighting its adaptability.

Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N4O3/c10-4-6-5(14)3-8(16-6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)/t5-,6+,8+/m0/s1

InChI Key

ZFCKWNAAMQBWJK-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CN)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CN)O

Origin of Product

United States

Preparation Methods

Iodination of Cytidine to 5-Iodocytidine

This step is a key modification on the pyrimidine ring to enable further functionalization.

Parameter Details
Starting Material Cytidine
Reagents Iodine (I2), iodic acid (HIO3), acetic acid (AcOH), carbon tetrachloride (CCl4), water
Conditions 20–40 °C, stirring for 6 hours at 40 °C, then overnight at room temperature
Yield 85.1%
Purification Flash chromatography on silica gel using dichloromethane-methanol gradient (15:1 to 5:1)
Notes Reaction monitored by TLC; iodic acid added slowly in aqueous solution

Experimental Summary: Cytidine is dissolved in acetic acid and carbon tetrachloride, warmed to 40 °C, and iodine is added. Aqueous iodic acid is then slowly introduced. The mixture is stirred for 6 hours at 40 °C and then overnight at room temperature. After concentration, the product is purified by chromatography to yield 5-iodocytidine in high yield.

Alternative Iodination Using N-Iodosuccinimide (NIS)

Parameter Details
Starting Material Cytidine
Reagents N-Iodosuccinimide (NIS), methanol
Conditions 40–70 °C, stirring for 6–12 hours
Yield 72.4%
Purification Filtration, rotary evaporation, silica gel column chromatography

Experimental Summary: Cytidine is reacted with NIS in methanol at elevated temperatures. After reaction completion, the mixture is filtered and purified to afford iodinated nucleoside in moderate yield.

Functionalization of Sugar Moiety via Ethylene Carbonate

Parameter Details
Starting Material Cytidine
Reagents Ethylene carbonate, N,N-dimethylformamide (DMF)
Conditions 82 °C for 2 hours
Yield 47.7%
Purification Methanol precipitation, filtration, washing with ethyl acetate, vacuum drying
Notes Purity ~79% based on cytidine

Experimental Summary: Cytidine is dispersed in DMF, ethylene carbonate is added, and the mixture is heated to 82 °C for 2 hours. After cooling, methanol is added to precipitate the product, which is filtered and washed to yield a sugar-functionalized nucleoside derivative.

Protection of Hydroxyl Groups with tert-Butyldimethylsilyl (TBDMS)

Parameter Details
Starting Material 5-Iodocytidine or related nucleoside
Reagents tert-Butyldimethylsilyl chloride (TBDMS-Cl), base (e.g., imidazole)
Conditions Anhydrous conditions, room temperature or mild heating
Yield Not explicitly reported, typically high
Purpose Protect hydroxyl groups to enable selective reactions

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Notes
Iodination (I2/HIO3) Cytidine I2, HIO3, AcOH, CCl4, 20–40 °C, 6h + overnight 85.1 High yield, TLC monitored
Iodination (NIS) Cytidine NIS, MeOH, 40–70 °C, 6–12h 72.4 Moderate yield, alternative method
Sugar functionalization Cytidine Ethylene carbonate, DMF, 82 °C, 2h 47.7 Moderate yield, purity ~79%
Hydroxyl protection (TBDMS) 5-Iodocytidine TBDMS-Cl, base, anhydrous conditions Not reported Enables selective downstream reactions

Research Findings and Considerations

  • The iodination of cytidine is a well-established method to introduce a reactive handle on the pyrimidine ring, facilitating further modifications such as amination or cross-coupling reactions.
  • The choice of iodination reagent affects yield and reaction conditions; iodine/iodic acid systems provide higher yields compared to NIS but require biphasic solvent systems and longer reaction times.
  • Functionalization of the sugar moiety via ethylene carbonate in DMF allows for selective modification of hydroxyl groups, which is critical for achieving the desired stereochemistry and substitution pattern on the tetrahydrofuran ring.
  • Protection of hydroxyl groups with TBDMS is a standard approach to prevent side reactions and improve the selectivity of subsequent synthetic steps.
  • Purification typically involves flash chromatography or recrystallization, with monitoring by TLC or HPLC to ensure reaction completion and product purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits properties that make it a candidate for drug development, particularly in the treatment of viral infections and cancer.

Antiviral Activity

Research indicates that derivatives of pyrimidinones have antiviral properties. The compound's structural features suggest it may inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that similar compounds can act against viruses such as HIV and hepatitis C .

Anticancer Potential

Pyrimidine derivatives are known to exhibit anticancer activity. The presence of the amino and hydroxyl groups in this compound could enhance its ability to interact with DNA or RNA, potentially leading to apoptosis in cancer cells. Preliminary studies have indicated that pyrimidinone compounds can inhibit tumor growth in various cancer models .

Biochemical Applications

The compound's unique structure allows it to function as a biochemical probe in research settings.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For instance, it may act as an inhibitor of thymidine kinase, an enzyme critical for DNA synthesis in both normal and cancerous cells. Inhibition of this enzyme can lead to reduced proliferation of cancer cells .

Molecular Biology Research

Due to its structural similarity to nucleosides, this compound can be utilized in molecular biology as a tool for studying nucleic acid interactions. It may serve as a substrate analog or competitor in enzymatic reactions involving nucleotides, providing insights into enzyme mechanisms and substrate specificity .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of pyrimidinone derivatives demonstrated that compounds similar to 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to mimic natural substrates involved in viral RNA synthesis .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer effects of pyrimidine derivatives, researchers found that the tested compound significantly reduced tumor size in xenograft models of human breast cancer. The results suggested that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The target compound is compared to analogs with variations in the THF ring or pyrimidine base (Table 1).

Compound Name Key Structural Features Biological/Physicochemical Implications Reference ID
Target Compound 5-Aminomethyl, 4-hydroxy THF; 4-amino pyrimidine Enhanced solubility (amine group); potential for targeted enzyme interactions.
4-Amino-1-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)THF-2-yl)pyrimidin-2(1H)-one (5) 4-Fluoro, 3-hydroxy, 5-hydroxymethyl THF Fluorine increases metabolic stability; hydroxymethyl improves hydrophilicity.
4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)THF-2-yl]pyrimidin-2(1H)-one 5-Fluoro pyrimidine; deoxyribose analog Antiviral activity (similar to emtricitabine); fluorine enhances base-pairing specificity.
5'-O-DMT-4-amino-1-(3,4-dihydroxy-5-(DMT-oxymethyl)THF-2-yl)pyrimidin-2(1H)-one DMT-protected 5'-OH and 3',4'-dihydroxy THF Used in oligonucleotide synthesis; DMT enables solid-phase coupling.
4-Amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(TBDMS-oxymethyl)THF-2-yl)pyrimidin-2(1H)-one 3,3-Difluoro, TBDMS-protected 5-hydroxymethyl THF Fluorine and TBDMS enhance stability for nucleoside prodrug development.

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (MW ≈ 245 g/mol) is lighter than DMT-protected analogs (e.g., MW 565 g/mol for DMT derivatives) , but heavier than deoxyribose analogs (e.g., 229 g/mol for 5-fluoro-dideoxycytidine) .
  • Solubility: The 5-aminomethyl group increases water solubility compared to hydroxymethyl or TBDMS-protected analogs .
  • Stability : Unlike fluorinated analogs (e.g., 4-fluoro-THF derivatives ), the target compound may be more prone to oxidative degradation due to the amine group.

Biological Activity

The compound 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H12N4O3
  • Molecular Weight : 224.22 g/mol
  • CAS Number : 124680-51-9

The compound features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety, which is critical for its biological interactions.

  • Inhibition of Enzymatic Activity :
    • The compound acts as a competitive inhibitor for various enzymes involved in nucleic acid metabolism. This includes inhibition of E1 activating enzymes, which play a pivotal role in ubiquitination processes that regulate protein degradation and signaling pathways .
  • Antitumor Activity :
    • Studies have indicated that derivatives of this compound exhibit significant antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle progression and the promotion of pro-apoptotic factors .
  • Antiviral Properties :
    • Preliminary research suggests that this compound may also possess antiviral activity, potentially through interference with viral replication mechanisms, although further studies are needed to elucidate these effects fully .

Therapeutic Applications

The biological activity of this compound has led to its investigation in various therapeutic contexts:

  • Cancer Treatment : Due to its ability to inhibit cell proliferation and induce apoptosis, the compound is being explored as a candidate for cancer therapies.
  • Infection Management : Its potential antiviral properties suggest applications in managing viral infections, although clinical trials are necessary to establish efficacy and safety.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against specific cancer types such as breast and lung cancer .

Case Study 2: Enzyme Inhibition

Research conducted by Bernier et al. highlighted the competitive inhibition of E1 activating enzymes by this compound. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound, revealing a marked decrease in enzymatic function at nanomolar concentrations .

Data Summary Table

PropertyValue
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
CAS Number124680-51-9
Antitumor ActivityYes
Antiviral ActivityPotential
MechanismEnzyme Inhibition

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